molecular formula C12H16ClN3O2 B6594176 Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate CAS No. 939598-22-8

Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate

Cat. No. B6594176
CAS RN: 939598-22-8
M. Wt: 269.73 g/mol
InChI Key: JHGYEQQRLOVTKL-UHFFFAOYSA-N
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Description

Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate is a chemical compound with the molecular formula C12H16ClN3O2 . The compound is part of the piperidine derivatives, which are important synthetic fragments for designing drugs .


Synthesis Analysis

The synthesis of piperidine derivatives like Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H16ClN3O2/c1-2-18-12(17)9-5-7-16(8-6-9)11-4-3-10(13)14-15-11/h3-4,9H,2,5-8H2,1H3 . This indicates that the molecule consists of 12 carbon atoms, 16 hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.73 . It is a solid substance with a melting point between 55 - 60 degrees Celsius .

Scientific Research Applications

Pharmaceutical Industry

Piperidine derivatives, such as Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The piperidine moiety is a common structure in many drugs, indicating that this compound could potentially be used in the development of new pharmaceuticals .

Synthesis of Biologically Active Compounds

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate could potentially be used as a starting material or intermediate in the synthesis of biologically active compounds .

Research and Development

Given its unique structure, Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate could be used in scientific research to study its properties and potential applications. It could also be used to develop new synthesis methods or improve existing ones .

Material Science

In material science, piperidine derivatives are often used in the synthesis of polymers and other materials . Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate could potentially be used in this field due to its unique structure .

Chemical Industry

In the chemical industry, piperidine derivatives are often used as building blocks for the synthesis of various chemicals . Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate, with its unique structure, could potentially be used in the synthesis of various chemicals .

Education

In educational settings, Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate could be used as an example in teaching organic chemistry, particularly in topics related to the synthesis and reactions of piperidine derivatives .

Safety and Hazards

The compound is associated with several hazard statements: H302, H312, H332 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines like Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate is an important task of modern organic chemistry . Furthermore, the discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of ongoing research .

properties

IUPAC Name

ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-2-18-12(17)9-4-3-7-16(8-9)11-6-5-10(13)14-15-11/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGYEQQRLOVTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598171
Record name Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate

CAS RN

939598-22-8
Record name Ethyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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